molecular formula C12H21N B14383213 (1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine CAS No. 88071-31-2

(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine

Cat. No.: B14383213
CAS No.: 88071-31-2
M. Wt: 179.30 g/mol
InChI Key: LVCAGFLWHJUESS-UHFFFAOYSA-N
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Description

(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine typically involves the reaction of cyclohexylamine with 2-methylpent-4-en-1-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The imine group can participate in substitution reactions, where other functional groups replace the imine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions to achieve selective reduction.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction typically produces amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the imine.

Scientific Research Applications

(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group plays a crucial role in these interactions, facilitating binding to the target and modulating its activity. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-Cyclohexyl-2-methylpent-4-en-1-amine: Similar in structure but with an amine group instead of an imine.

    (1E)-N-Cyclohexyl-2-methylpent-4-en-1-oxide: An oxidized derivative with different chemical properties.

    (1E)-N-Cyclohexyl-2-methylpent-4-en-1-alcohol: A hydroxyl derivative with distinct reactivity.

Uniqueness

(1E)-N-Cyclohexyl-2-methylpent-4-en-1-imine is unique due to its imine functional group, which imparts specific chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from similar compounds with different functional groups.

Properties

CAS No.

88071-31-2

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

N-cyclohexyl-2-methylpent-4-en-1-imine

InChI

InChI=1S/C12H21N/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h3,10-12H,1,4-9H2,2H3

InChI Key

LVCAGFLWHJUESS-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)C=NC1CCCCC1

Origin of Product

United States

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